molecular formula C15H13Cl2NO B4024122 2,4-dichloro-N-(2,6-dimethylphenyl)benzamide CAS No. 32212-44-5

2,4-dichloro-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B4024122
CAS No.: 32212-44-5
M. Wt: 294.2 g/mol
InChI Key: ZVOSNGIEPWTFKD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2,6-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H13Cl2NO and its molecular weight is 294.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0374194 g/mol and the complexity rating of the compound is 313. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

2,4-Dichloro-N-(2,6-dimethylphenyl)benzamide, while not directly mentioned, relates to compounds within the benzamide class that have demonstrated significant herbicidal activity. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a structurally similar compound, represents a group of benzamides effective against annual and perennial grasses. This class shows promise for agricultural utility in forage legumes, certain turf grasses, and cultivated crops, hinting at the broader potential of benzamide derivatives in herbicide development (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Anticonvulsant Properties

A derivative of this compound, specifically 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide), has been identified as a potent anticonvulsant. It outperformed phenytoin in the maximal electroshock seizure test, suggesting its potential as a superior treatment option for certain types of seizures. This highlights the therapeutic potential of benzamide derivatives in the treatment of epilepsy and related neurological conditions (D. Lambert, G. Hamoir, E. Hermans, J. Poupaert, 1995).

Antitubercular Activity

The synthesis of novel derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide demonstrates promising antitubercular activity against Mycobacterium tuberculosis. These compounds, which have IC50 values of less than 1 µg/mL and non-cytotoxic nature against human cancer cell lines, underscore the potential for benzamide derivatives in developing new antitubercular drugs. The study's focus on green chemistry principles and ADMET properties further emphasizes the importance of sustainable and safe pharmaceutical development (U. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, A. P. Nikalje, 2018).

Molecular Structure Analysis

Studies on the molecular structure of this compound and related compounds contribute to our understanding of their physical and chemical properties. For instance, the analysis of N-(2,6-dimethylphenyl)benzamide highlights the trans conformation of its H—N—C=O units and the almost orthogonal arrangement of its benzoyl and aniline rings. Such structural insights are crucial for the design and development of new compounds with desired biological activities (B. Gowda, M. Tokarčı́k, J. Kožíšek, B. Sowmya, H. Fuess, 2008).

Properties

IUPAC Name

2,4-dichloro-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOSNGIEPWTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304123
Record name 2,4-Dichloro-N-(2,6-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32212-44-5
Record name NSC164278
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-N-(2,6-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-2',6'-DIMETHYLBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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